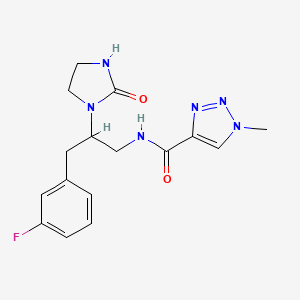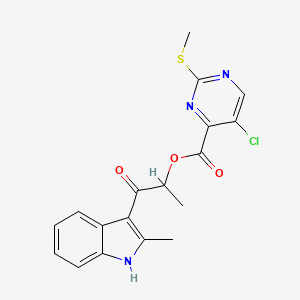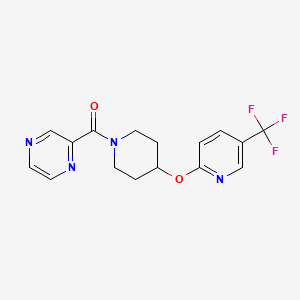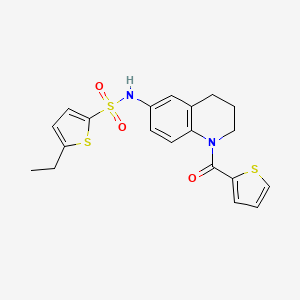![molecular formula C10H8F4O2 B2904345 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1698550-97-8](/img/structure/B2904345.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid” is a chemical compound with the empirical formula C7H5BF4O2 . It has a molecular weight of 207.92 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid” can be represented by the SMILES stringOB(O)c1ccc(cc1F)C(F)(F)F . The InChI key for this compound is SSFSVKVWAURAAM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid” is a solid compound . It has a molecular weight of 207.92 . The melting point of a similar compound, “2-Fluoro-4-(trifluoromethyl)phenylboronic Acid”, is 116°C .科学的研究の応用
FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group, which is present in the compound , is found in many FDA-approved drugs . These drugs have been used for various diseases and disorders over the past 20 years .
Synthesis of Aminopyridines
2-Fluoro-4-(trifluoromethyl)pyridine, a compound similar to the one , has been used as a reactant in the preparation of aminopyridines through amination reactions .
Catalytic Ligand
2-Fluoro-4-(trifluoromethyl)pyridine has also been used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Suzuki-Miyaura Cross-Coupling Reactions
4-(Trifluoromethyl)phenylboronic acid, another compound with a similar structure, can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
Palladium-Catalyzed Direct Arylation Reactions
4-(Trifluoromethyl)phenylboronic acid can also be used in palladium-catalyzed direct arylation reactions .
Safety And Hazards
According to the safety data sheet for a similar compound, “2-Fluoro-4-(trifluoromethyl)phenylacetic acid”, it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(4-8(7)11)10(12,13)14/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNNMYQVVYXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)




![N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2904270.png)
![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2904279.png)

![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)
